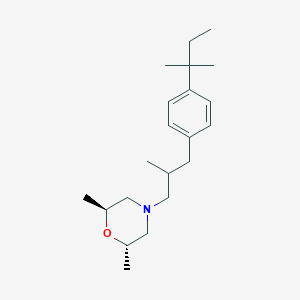

trans-Amorolfine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

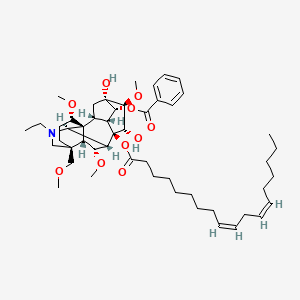

trans-Amorolfine: is a morpholine antifungal drug that inhibits the fungal enzymes delta 14 reductase and delta 7-8 isomerase. This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes . It is commonly used in the form of a nail lacquer to treat onychomycosis (fungal infection of the toe- and fingernails) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of amorolfine base involves contacting a compound of formula (II) with a Friedel-Crafts catalyst and adding one equivalent of 2-halogeno-2-methylbutane. The reaction mixture is cooled to a temperature from -40°C to -60°C prior to the addition of the halogeno compound. The Friedel-Crafts catalyst can be selected from gallium chloride, antimony pentafluoride, molybdenum pentachloride, indium chloride, or antimony pentachloride .

Industrial Production Methods: The industrial production of amorolfine typically follows the synthetic route mentioned above, with optimization for large-scale production. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

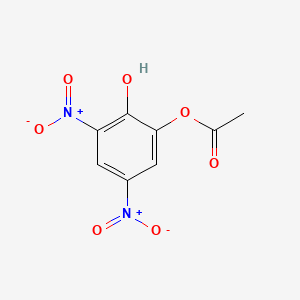

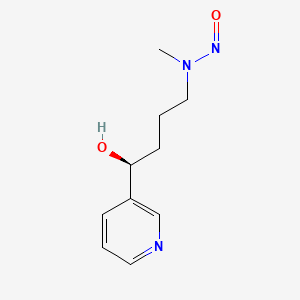

Types of Reactions: trans-Amorolfine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its degradation in the presence of hydrogen peroxide, resulting in the formation of an N-oxide degradation product .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Standard reducing agents like sodium borohydride can be employed.

Substitution: Halogenated compounds are used in substitution reactions.

Major Products: The major products formed from these reactions include the N-oxide degradation product and other derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, trans-Amorolfine is studied for its unique antifungal properties and its ability to inhibit specific fungal enzymes .

Biology: Biologically, it is used to understand fungal cell membrane synthesis and the role of ergosterol in fungal cells .

Medicine: Medically, this compound is primarily used to treat onychomycosis. It is applied topically as a nail lacquer and has shown efficacy in treating fungal infections of the nails .

Industry: In the pharmaceutical industry, this compound is used in the formulation of antifungal treatments. Its stability and efficacy make it a valuable compound for topical antifungal products .

Wirkmechanismus

trans-Amorolfine exerts its effects by inhibiting the fungal enzymes delta 14 reductase and delta 7-8 isomerase. This inhibition disrupts the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to the accumulation of ignosterol. The disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Terbinafine: Another antifungal agent used to treat onychomycosis.

Itraconazole: An antifungal that inhibits lanosterol 14-alpha-demethylase, another enzyme involved in ergosterol synthesis.

Fluconazole: A triazole antifungal that also targets lanosterol 14-alpha-demethylase.

Uniqueness: trans-Amorolfine is unique in its specific inhibition of delta 14 reductase and delta 7-8 isomerase, which sets it apart from other antifungal agents that target different enzymes in the ergosterol synthesis pathway .

By understanding the unique properties and applications of this compound, researchers and medical professionals can better utilize this compound in the treatment of fungal infections and further explore its potential in various scientific fields.

Eigenschaften

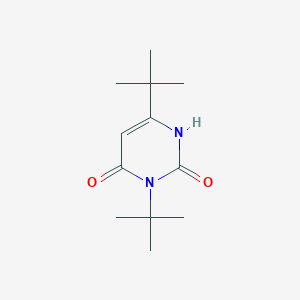

Molekularformel |

C21H35NO |

|---|---|

Molekulargewicht |

317.5 g/mol |

IUPAC-Name |

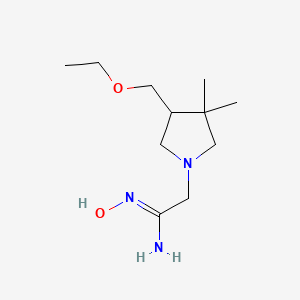

(2S,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine |

InChI |

InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18-/m0/s1 |

InChI-Schlüssel |

MQHLMHIZUIDKOO-FQECFTEESA-N |

Isomerische SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@@H](O[C@H](C2)C)C |

Kanonische SMILES |

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Azidoacetyl)amino]-2-deoxy-, 3,4,6-beta-D-mannopyranose Triacetate](/img/structure/B13429288.png)

![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)

![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)

![6-Benzyl-5-hydroxy-3-isobutyl-2,2-dioxo-2-thia-3,7,9-triaza-bicyclo[8.2.2] Tetradeca-1(13),10(14),11-trien-8-one](/img/structure/B13429303.png)

![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)

![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)

![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)